molecular formula C20H15N3 B8735590 2,3-diphenylquinoxalin-5-amine CAS No. 32044-95-4

2,3-diphenylquinoxalin-5-amine

Cat. No. B8735590
M. Wt: 297.4 g/mol
InChI Key: URGHPEUGBMZIMQ-UHFFFAOYSA-N
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Patent
US07799894B2

Procedure details

1.53 g (10 mmol) of 2,3-diaminonitrobenzene and 2.00 g (9.6 mmol) of benzil were placed in four-necked flask, to which 30 g of a solvent of acetic acid and methanol at a mixing ratio of 1:1 was added for dissolution. Subsequently, the mixture was reacted at a reaction temperature of 70° C. for 2 hours. After the reaction, the solvent was removed and the resulting product was extracted with a silica gel column (ethyl acetate:hexane=1:1).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[C:12]1([C:18]([C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=O)=O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)(=O)C>CO>[C:12]1([C:18]2[C:20]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)=[N:1][C:2]3[C:3](=[CH:4][CH:5]=[CH:6][C:7]=3[NH2:8])[N:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
solvent
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added for dissolution
CUSTOM
Type
CUSTOM
Details
Subsequently, the mixture was reacted at a reaction temperature of 70° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the resulting product was extracted with a silica gel column (ethyl acetate:hexane=1:1)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC(=C2N=C1C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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